Danofloxacin-d3 Mesylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

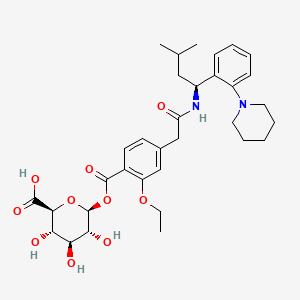

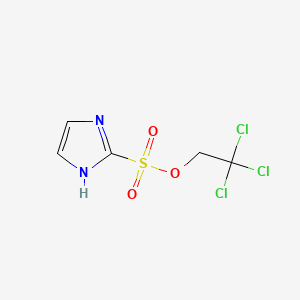

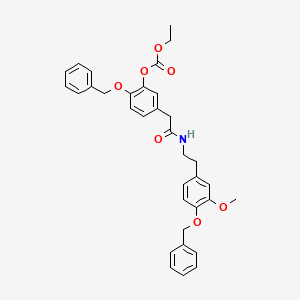

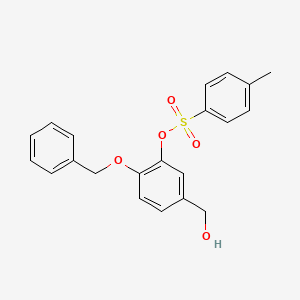

Danofloxacin-d3 Mesylate is a labelled fluorinated quinolone antibacterial . It is a synthetic fluoroquinolone antimicrobial agent . The non-proprietary designation for this compound is (1S)-1cyclopropyl-6-fluoro-1,4-dihydro-7-(5-methyl-2,5-diazabicyclo[2.2.1]hept-2-yl)-4-oxo-3-quinolone carboxylic acid monomethanesulfonate .

Synthesis Analysis

Danofloxacin mesylate gelatin microspheres (DFM-GMS) were prepared by an emulsion chemical crosslinking technique . The optimal preparation condition confirmed by orthogonal experiment was as follows: EPC-CH ratio was 3:2 and 2.6% SA was added to gain the positive electricity; drug-lipoid was 2:5, the concentration of ammonium sulfate was 250 mmol·L−1, water-oil ratio was 1:5, and they were incubated at 35°C for 15 min .Molecular Structure Analysis

The molecular formula of this compound is C20H24FN3O6S . The molecular weight is 453.48 .Chemical Reactions Analysis

A reliable and sensitive method based on micellar liquid chromatography was optimized for the analysis of the fluoroquinolones danofloxacin, difloxacin, ciprofloxacin and sarafloxacin in honey .Physical and Chemical Properties Analysis

The empirical formula of this compound is C19H20FN3O3•CH3SO3H and the molecular weight is 453.49 . The chemical structure of danofloxacin mesylate is provided .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity and Veterinary Applications

Fluoroquinolones, including Danofloxacin, have shown significant antibacterial activity against both Gram-positive and Gram-negative pathogens. Their use in veterinary medicine, particularly in the treatment of respiratory diseases in livestock, underscores their importance in managing bacterial infections and contributing to animal health research. Studies exploring the efficacy and safety of fluoroquinolones offer insights into their pharmacodynamics, resistance mechanisms, and therapeutic potential, highlighting their role in advancing veterinary pharmaceuticals and contributing to a better understanding of antimicrobial resistance (Goldstein, 2000; Davis & Bryson, 1994).

Pharmacokinetic and Pharmacodynamic Studies

Research on fluoroquinolones has extensively covered their pharmacokinetic and pharmacodynamic properties. These studies are crucial for optimizing dosing regimens, reducing the risk of resistance, and improving therapeutic outcomes. Investigations into the bioavailability, tissue distribution, metabolism, and excretion of fluoroquinolones like Danofloxacin contribute to the development of safer and more effective treatments for both human and veterinary use (Anderson & Perry, 2008; Alam et al., 2020).

Development of Analytical Methods

The development of accurate and sensitive analytical methods for fluoroquinolones is essential for drug monitoring, environmental analysis, and pharmacokinetic studies. Techniques such as high-performance thin-layer chromatography (HPTLC) and liquid chromatography-mass spectrometry (LC-MS/MS) have been employed to quantify fluoroquinolones in biological matrices and environmental samples. This research facilitates the assessment of drug efficacy, safety, and environmental impact, contributing to the comprehensive evaluation of fluoroquinolones in therapeutic and ecological contexts (Alam et al., 2020; Kovaláková et al., 2020).

Antimicrobial Resistance and Environmental Impact

The widespread use of fluoroquinolones has raised concerns regarding antimicrobial resistance and environmental contamination. Studies investigating the occurrence, mechanisms, and impact of fluoroquinolone resistance are pivotal for developing strategies to mitigate these issues. Additionally, research on the environmental presence of fluoroquinolones, including their effects on non-target organisms and ecosystems, is critical for understanding and managing their ecological footprint (Kovaláková et al., 2020).

- E. Goldstein (2000)

- R. Davis & H. Bryson (1994)

- V. R. Anderson & C. Perry (2008)

- P. Alam et al. (2020)

- Pavla Kovaláková et al. (2020)

Wirkmechanismus

Target of Action

Danofloxacin-d3 Mesylate, a derivative of Danofloxacin, is an antibiotic agent from the family of the fluoroquinolones used in veterinary medicine . The primary targets of this compound are bacterial DNA topoisomerase II (also known as DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound interacts with its targets, DNA gyrase and topoisomerase IV, by inhibiting their activity . This inhibition prevents the supercoiling of bacterial DNA, a critical step in DNA replication. As a result, the bacterial cells cannot replicate, leading to their death .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV by this compound affects the DNA replication pathway in bacteria . This disruption of the DNA replication process leads to the cessation of bacterial growth and eventually, bacterial death .

Pharmacokinetics

Studies on danofloxacin, the parent compound, suggest that it has rapid distribution to major target tissues such as lungs, intestines, and the mammary gland in animals . The elimination half-life of Danofloxacin in animals has been reported to be between 2 to 6.5 hours . It’s important to note that the pharmacokinetic properties can vary depending on the species and individual animal characteristics .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and proliferation. By inhibiting the activity of DNA gyrase and topoisomerase IV, this compound prevents bacterial DNA replication, leading to the death of the bacterial cells . This makes it an effective treatment for infections caused by susceptible bacteria.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the drug . Additionally, the presence of other substances or drugs can also impact the effectiveness of this compound through potential drug-drug interactions . Therefore, it’s crucial to consider these factors when administering the drug for optimal therapeutic outcomes.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Danofloxacin-d3 Mesylate acts on bacterial DNA topoisomerase II and topoisomerase IV . The spectrum of antimicrobial activity of this compound includes most Gram-negative bacteria, some Gram-positive bacteria, mycoplasmas, and intracellular pathogens .

Cellular Effects

The cellular effects of this compound are primarily due to its interaction with bacterial DNA topoisomerases, which are essential enzymes for bacterial DNA replication . By inhibiting these enzymes, this compound prevents bacterial DNA replication, leading to cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to bacterial DNA topoisomerases, inhibiting their activity and preventing DNA replication . This leads to the death of the bacterial cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have a long elimination half-life . This suggests that it remains active in the system for a prolonged period, allowing for less frequent dosing .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with dosage . At therapeutic doses, it is effective in treating a variety of bacterial infections. At high doses, adverse effects may occur .

Metabolic Pathways

As a fluoroquinolone, it is likely metabolized in the liver .

Subcellular Localization

As it acts on bacterial DNA topoisomerases, it is likely localized to the bacterial cell nucleus where these enzymes are found .

Eigenschaften

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-[(1S,4S)-5-(trideuteriomethyl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]quinoline-3-carboxylic acid;methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O3.CH4O3S/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10;1-5(2,3)4/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26);1H3,(H,2,3,4)/t11-,12-;/m0./s1/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFDJSVKQNSTKF-MIJXDKMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C[C@@H]2C[C@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

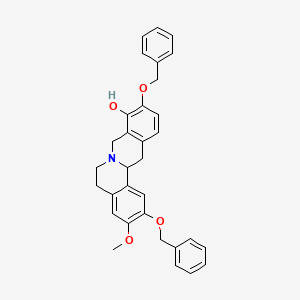

![2-[4-(Benzyloxy)-3-hydroxyphenyl]-N-{2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}acetamide](/img/structure/B563807.png)

![Benzaldehyde, 3-[[(4-methylphenyl)sulfonyl]oxy]-4-(phenylmethoxy)-](/img/structure/B563812.png)